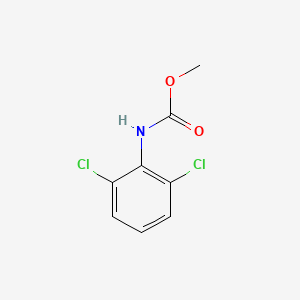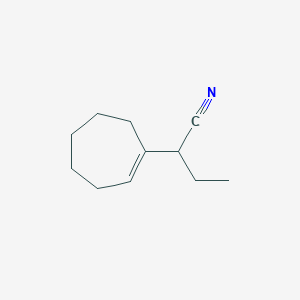
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the 4-position of the aniline ring and a phenylallylidene group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Bromo-N-((E)-3-phenylallylidene)aniline typically involves the condensation reaction between 4-bromoaniline and cinnamaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
Starting Materials: 4-bromoaniline and cinnamaldehyde.
Reaction Conditions: The reaction can be performed in the presence of an acid catalyst such as hydrochloric acid or a base catalyst such as sodium hydroxide.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the aniline ring can participate in substitution reactions with electrophiles.
Nucleophilic Addition: The imine group can undergo nucleophilic addition reactions with nucleophiles such as hydrides or organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitronium ions can be used under acidic conditions.
Nucleophilic Addition: Reagents like sodium borohydride or Grignard reagents can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic addition can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-4-Bromo-N-((E)-3-phenylallylidene)aniline involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoaniline: Lacks the phenylallylidene group, making it less versatile in certain applications.
N-Phenylcinnamaldimine: Lacks the bromine atom, affecting its reactivity and binding properties.
4-Bromo-N-phenylbenzylamine: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
(E)-4-Bromo-N-((E)-3-phenylallylidene)aniline is unique due to the presence of both the bromine atom and the phenylallylidene group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C15H12BrN |
|---|---|
Peso molecular |
286.17 g/mol |
Nombre IUPAC |
(E)-N-(4-bromophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H12BrN/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-12H/b7-4+,17-12? |
Clave InChI |
YUMLRORLYJORNJ-RCYQAAHFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)Br |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957046.png)



![5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B11957066.png)


